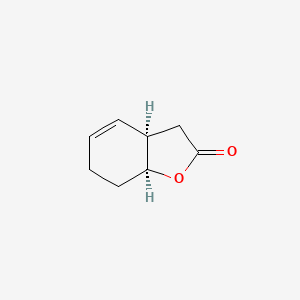
cis-3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one: is an organic compound belonging to the class of benzofurans It is characterized by a fused ring system consisting of a benzene ring and a furan ring, with a lactone (cyclic ester) functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a hydroxy acid or ester precursor. The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
cis-3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the lactone group to a hydroxyl group, forming a diol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Diols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
cis-3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The lactone group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one: Lacks the cis configuration, leading to different stereochemistry and potentially different reactivity.
Benzofuran: Lacks the lactone group, resulting in different chemical properties and applications.
Coumarin: Contains a similar lactone structure but with a different ring system, leading to distinct biological activities.
Uniqueness
cis-3,3a,7,7a-Tetrahydrobenzofuran-2(6H)-one is unique due to its specific stereochemistry and the presence of both a benzene and furan ring fused together with a lactone group. This combination of features makes it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
(3aR,7aS)-3a,6,7,7a-tetrahydro-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C8H10O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1,3,6-7H,2,4-5H2/t6-,7-/m0/s1 |
InChI Key |
MTNPITXJKLMSKU-BQBZGAKWSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](CC(=O)O2)C=C1 |
Canonical SMILES |
C1CC2C(CC(=O)O2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















